molecular formula C14H8FNO2 B12842855 5-(3-Fluorophenyl)-1H-indole-2,3-dione

5-(3-Fluorophenyl)-1H-indole-2,3-dione

Cat. No.: B12842855
M. Wt: 241.22 g/mol
InChI Key: LFPRHWJNUNEDOP-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-1H-indole-2,3-dione is a fluorinated derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound with a broad spectrum of biological activities. This compound is structurally characterized by a planar indole core, a ketone group at position 3, and a fluorine atom on the phenyl substituent, which may influence its binding affinity to biological targets and metabolic stability .

Properties

Molecular Formula

C14H8FNO2

Molecular Weight

241.22 g/mol

IUPAC Name

5-(3-fluorophenyl)-1H-indole-2,3-dione

InChI

InChI=1S/C14H8FNO2/c15-10-3-1-2-8(6-10)9-4-5-12-11(7-9)13(17)14(18)16-12/h1-7H,(H,16,17,18)

InChI Key

LFPRHWJNUNEDOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC3=C(C=C2)NC(=O)C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-1H-indole-2,3-dione typically involves the reaction of 3-fluoroaniline with isatin under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Indole Core

The electron-deficient indole-2,3-dione scaffold facilitates nucleophilic substitution, particularly at positions 1 and 5. For example:

  • Methylation at N1 : Reaction with iodomethane (CH₃I) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base yields 1-methyl-5-(3-fluorophenyl)-1H-indole-2,3-dione .

  • Fluorophenyl Group Stability : The 3-fluorophenyl substituent at position 5 remains inert under mild acidic/basic conditions, preserving aromatic stability .

Condensation Reactions

The ketone groups at positions 2 and 3 participate in condensation with nitrogen nucleophiles:

  • Thiosemicarbazone Formation : Reacting with 4-(3-methoxyphenyl)thiosemicarbazide in methanol under acidic conditions produces 3-thiosemicarbazone derivatives, confirmed by IR (C=S stretch at 796 cm⁻¹) and ¹H NMR (NH signals at δ 10.59–12.52 ppm) .

  • Isomerism : Condensation reactions generate E/Z isomers, distinguishable via ¹H NMR. For instance, Z-isomers exhibit downfield-shifted NH protons (Δδ ≈ +1.30–2.83 ppm) due to intramolecular hydrogen bonding .

Cyclization and Ring Functionalization

The indole core undergoes cyclization to form fused heterocycles:

  • Spirocyclization : Treatment with ethyl glycinate and carbonyldiimidazole (CDI) in tetrahydrofuran (THF) generates spiroimidazolidine derivatives .

  • Hydrolysis : Acidic hydrolysis of isonitroacet aniline intermediates (from chloral hydrate/hydroxylamine hydrochloride) yields 5-substituted indole-2,3-diones .

Coordination Chemistry

The compound acts as a ligand for metal complexes:

  • Zinc(II) Complexation : Reacting with zinc acetate in methanol forms a 1:1 metal-ligand complex, characterized by shifts in ν(C=O) from 1692 cm⁻¹ (free ligand) to 1690 cm⁻¹ (complex) .

  • Structural Confirmation : X-ray diffraction and HSQC-2D NMR validate the Z-isomer’s planar indole ring and intramolecular N–H···O hydrogen bonds .

Comparative Reactivity of Derivatives

Structural analogs exhibit reactivity differences based on substituent electronic effects:

Table 2: Substituent Impact on Reactivity

DerivativeKey ReactionReactivity TrendSource
5-(4-Chlorophenyl)-1H-indole-2,3-dioneThiosemicarbazone formationFaster due to Cl’s electron-withdrawing effect
5-Fluoro-1H-indole-2,3-dioneN1-AlkylationReduced steric hindrance vs. phenyl derivatives

Mechanistic Insights

  • Intramolecular Hydrogen Bonding : Stabilizes transition states in condensation reactions, as shown by DFT calculations (B3LYP/6-311G(2d,2p)) .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity at C3, accelerating nucleophilic attacks .

Scientific Research Applications

Chemical Synthesis

The synthesis of 5-(3-Fluorophenyl)-1H-indole-2,3-dione typically involves the cyclization of substituted anilines with appropriate reagents. The compound can be synthesized through various methods that optimize yield and minimize environmental impact. For instance, one method includes the reaction of 4-substituted anilines with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization in concentrated sulfuric acid . This method has been refined to enhance efficiency and reduce by-products.

Biological Activities

5-(3-Fluorophenyl)-1H-indole-2,3-dione exhibits a range of biological activities that make it a valuable compound in pharmaceutical research:

  • Antitumor Activity : Several studies have reported that isatin derivatives, including 5-(3-Fluorophenyl)-1H-indole-2,3-dione, demonstrate significant antitumor properties. For example, compounds derived from isatin have shown efficacy against various cancer cell lines, with some derivatives achieving mean growth inhibition values as low as 15.72 μM .
  • Antiviral Properties : Research indicates that modifications at the 5-position of the isatin core can enhance inhibitory activity against viral proteases, such as SARS-CoV 3CL protease. Compounds with specific substitutions have been shown to exhibit potent antiviral effects .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit interleukin-1 receptor activity, which plays a critical role in inflammatory processes. Certain derivatives have demonstrated IC50 values as low as 0.01 µM, indicating strong anti-inflammatory potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 5-(3-Fluorophenyl)-1H-indole-2,3-dione has been extensively studied to identify key modifications that enhance its biological activity. Substituents on the phenyl ring and variations in the indole structure significantly influence the compound's pharmacological profile. For example:

Substituent Position Effect on Activity
Fluoro3Increased potency against cancer cells
Methyl4Enhanced anti-inflammatory effects
Trifluoromethyl5Improved antiviral activity

Case Studies

Several case studies highlight the therapeutic potential of 5-(3-Fluorophenyl)-1H-indole-2,3-dione:

  • Anticancer Screening : A study conducted by the National Cancer Institute assessed various isatin derivatives against a panel of cancer cell lines. Results indicated that compounds similar to 5-(3-Fluorophenyl)-1H-indole-2,3-dione exhibited significant anticancer properties, prompting further investigation into their mechanisms of action .
  • Inhibition of Viral Proteases : High-throughput screening revealed that specific derivatives effectively inhibited viral proteases associated with SARS-CoV, suggesting potential applications in antiviral drug development .

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Comparison of 5-(3-Fluorophenyl)-1H-indole-2,3-dione with Analogues

Compound Name Substituents/Modifications Biological Activity (IC₅₀/EC₅₀) Key Findings References
5-(3-Fluorophenyl)-1H-indole-2,3-dione 5-(3-Fluorophenyl) Not explicitly reported Predicted enhanced lipophilicity and metabolic stability due to fluorine.
5-[(4-Methylpiperidin-1-yl)sulfonyl]-1H-indole-2,3-dione (Compound 26) 5-sulfonyl with 4-methylpiperidine 1.04–1.68 mM (SARS-CoV 3CLpro) Sulfonyl group enhances protease inhibition by binding to the S2 pocket.
1-Methyl-5-fluoro-1H-indole-2,3-dione (Compound 52) 1-methyl, 5-fluoro, 3-thiosemicarbazone 90 nM (IL-1R inhibition) High potency linked to thiosemicarbazone and fluorine substituents.
5-Iodoisatin (5-Iodo-1H-indole-2,3-dione) 5-iodo N/A Increased molecular weight and polarizability; used in radiopharmaceuticals.
5-(Trifluoromethoxy)-1H-indole-2,3-dione 5-trifluoromethoxy 70 nM (IL-1R inhibition) Electron-withdrawing CF₃O group improves receptor binding affinity.
5-Fluoro-1-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-indole-2,3-dione 5-fluoro, 1-(2-fluorobenzyl) N/A Steric bulk from benzyl group may reduce bioavailability.

Physicochemical and Electronic Properties

  • Lipophilicity : Fluorine and trifluoromethoxy groups increase lipophilicity, enhancing membrane permeability. The 3-fluorophenyl substituent balances hydrophobicity and electronic effects .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃O, sulfonyl) lower the HOMO-LUMO gap, increasing reactivity. The 3-fluorophenyl group’s moderate electron withdrawal may offer stability without excessive reactivity .
  • Thermal Stability : Derivatives with bulky substituents (e.g., benzyl, piperidine) exhibit higher melting points (155–203°C), suggesting improved crystallinity. The 3-fluorophenyl variant’s melting point is unreported but likely comparable .

Biological Activity

5-(3-Fluorophenyl)-1H-indole-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

5-(3-Fluorophenyl)-1H-indole-2,3-dione belongs to the indole family, characterized by a bicyclic structure that includes a fused benzene ring. The introduction of a fluorine atom enhances its pharmacological properties by influencing its electronic characteristics and lipophilicity.

Anticancer Activity

Numerous studies have investigated the anticancer potential of indole derivatives, including 5-(3-Fluorophenyl)-1H-indole-2,3-dione. The compound has shown promising results in various cancer cell lines.

Case Studies

  • Cytotoxicity Assays :
    • In a study assessing cytotoxicity against human HeLa cells and murine L1210 cells, derivatives of indole-2,3-dione exhibited IC50 values ranging from 1.9 to 4.4 μM, indicating strong cytostatic activity. Specifically, compound 5c was noted for its potency among the tested derivatives .
    • Another study reported that fluorinated isatin derivatives demonstrated significant apoptosis induction in cancer cells through mitochondrial membrane potential dissipation and reactive oxygen species (ROS) production .
CompoundCell LineIC50 (μM)Mechanism of Action
5-(3-Fluorophenyl)-1H-indole-2,3-dioneHeLa1.9 - 4.4Cytostatic effect
Fluorinated Isatin DerivativesVarious<20Apoptosis via ROS

Antimicrobial Activity

The antimicrobial properties of 5-(3-Fluorophenyl)-1H-indole-2,3-dione have also been explored. Research indicates that certain derivatives exhibit moderate antibacterial activity against various pathogens.

Findings

  • Compounds derived from indole structures have shown effectiveness against bacteria such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
CompoundPathogenMIC (μg/mL)Activity
Indole DerivativeE. coli40 - 50Moderate
Indole DerivativeS. aureus<50Moderate

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has been linked to their ability to modulate cytokine responses. For instance, compounds similar to 5-(3-Fluorophenyl)-1H-indole-2,3-dione have been evaluated for their inhibitory effects on interleukin-1 (IL-1) signaling pathways.

Research Insights

  • A recent study highlighted several derivatives that inhibited IL-1 receptor activity with IC50 values as low as 0.01 µM, suggesting strong anti-inflammatory properties .
CompoundTargetIC50 (µM)Effect
Indole DerivativeIL-1R0.01 - 0.09Strong inhibition

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-(3-Fluorophenyl)-1H-indole-2,3-dione, and how is its structure confirmed?

  • Methodology : Synthesis often involves coupling reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 5-fluoroindole derivatives can be synthesized by reacting 3-(2-azidoethyl)-5-fluoro-1H-indole with alkynes in PEG-400/DMF using CuI as a catalyst, followed by purification via column chromatography (70:30 ethyl acetate/hexane) . Structural confirmation relies on 1H NMR , 13C NMR , 19F NMR , and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction further validates molecular geometry .

Q. What spectroscopic techniques are essential for characterizing 5-(3-Fluorophenyl)-1H-indole-2,3-dione?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR identify proton and carbon environments, while 19F NMR confirms fluorine substitution .
  • Mass Spectrometry : HRMS determines molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths, angles, and crystal packing .

Q. What safety protocols are critical when handling fluorinated indole derivatives in the lab?

  • Methodology :

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of vapors or dust.
  • Store compounds in inert atmospheres (e.g., under argon) at low temperatures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 5-(3-Fluorophenyl)-1H-indole-2,3-dione?

  • Methodology : Systematic screening of catalysts, solvents, and temperatures is key. For example:

CatalystSolventTemp. (°C)Time (h)Yield (%)
I₂ (10 mol%)MeCN40598
FeCl₃MeCN401267
  • Iodine (I₂) in acetonitrile at 40°C maximizes yield (98%) by facilitating electrophilic substitution .

Q. How do structural modifications at the 5-position of indole-2,3-dione derivatives influence biological activity?

  • Methodology :

  • Fluorine vs. Nitro Groups : 5-Fluoro derivatives exhibit enhanced cytotoxicity compared to 5-nitro analogs, likely due to improved bioavailability and electronic effects .
  • Thiosemicarbazone Side Chains : Adding thiosemicarbazones at the 3-position increases antituberculosis activity, as seen in MIC values against Mycobacterium tuberculosis .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • Cross-validate NMR assignments with DEPT-135 and 2D COSY experiments.
  • Use X-ray crystallography to resolve ambiguities in regiochemistry or stereochemistry .
  • Compare experimental IR/Raman spectra with density functional theory (DFT) calculations .

Q. How do computational methods complement experimental studies of 5-(3-Fluorophenyl)-1H-indole-2,3-dione?

  • Methodology :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and vibrational frequencies, which are validated against experimental IR/X-ray data .
  • Molecular Docking : Screens potential binding interactions with biological targets (e.g., enzymes in tuberculosis pathways) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar indole derivatives?

  • Methodology :

  • Replicate experiments under identical conditions (catalyst loading, solvent purity).
  • Analyze side products via LC-MS to identify competing reaction pathways .
  • Use statistical tools (e.g., Design of Experiments) to isolate critical variables .

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